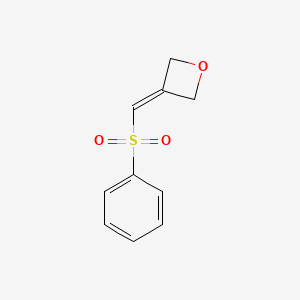

3-((Phenylsulfonyl)methylene)oxetane

Vue d'ensemble

Description

3-((Phenylsulfonyl)methylene)oxetane is a chemical compound with the molecular formula C10H10O3S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-((Phenylsulfonyl)methylene)oxetane involves the reaction of 3-Oxetanone and Methyl phenyl sulfone .Molecular Structure Analysis

The molecular weight of 3-((Phenylsulfonyl)methylene)oxetane is 210.25 . The structure of this compound includes an oxetane ring, which has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .Physical And Chemical Properties Analysis

The boiling point of 3-((Phenylsulfonyl)methylene)oxetane is predicted to be 412.0±45.0 °C, and its melting point is 51-53 °C . The predicted density is 1.412±0.06 g/cm3 .Applications De Recherche Scientifique

1. Medicinal Chemistry

- Application : Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

- Methods : These applications have driven numerous studies into the synthesis of new oxetane derivatives. The synthesis of oxetane derivatives is often achieved by intramolecular cyclization through C-C bond formation .

- Results : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

2. Photoinitiated Cationic Polymerization

- Application : A new class of UV/electron beam (EB) curable oxetane monomers has been identified for kick-started cationic polymerization with an aim to have a transformative impact on the radiation curing industry .

- Methods : The scale-up synthesis of DOX monomer in melt without using solvents was accomplished. A series of different functional epoxy monomers was employed as co-monomers for targeting specific end-use applications .

- Results : A fundamental understanding of structure-processing-property relationship was established to evaluate the effect of different co-monomer compositions on the viscosity, conversion, network formation and thermo-mechanical properties .

3. C–H Functionalization

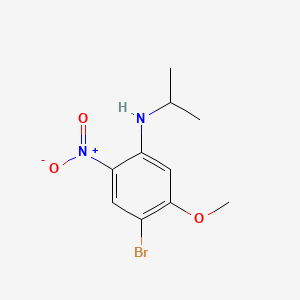

- Application : Oxetanes are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability . The reported synthetic methods in the literature involve engineering of the required substrates, or the use of complex starting materials, including epoxides .

- Methods : A different method to obtain these structures has been demonstrated by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .

- Results : This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

4. Synthesis of Oxetane Derivatives

- Application : Numerous studies have been driven into the synthesis of new oxetane derivatives . This includes the synthesis of oxetane derivatives by intramolecular cyclization through C-C bond formation .

- Methods : The synthesis of oxetane derivatives is often achieved by intramolecular cyclization through C-C bond formation . This includes intramolecular etherification, epoxide ring opening/ring closing, synthesis of oxetanes from sugar derivatives, synthesis of oxetane-containing nucleoside analogues, oxetane synthesis through electrophilic halocyclization of alcohols, and other C-C bond-forming cyclization approaches .

- Results : This has led to the development of new methods for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 .

5. Functionalization of Intact Oxetane Derivatives

- Application : Oxetanes are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability . The reported synthetic methods in the literature involve engineering of the required substrates, or the use of complex starting materials, including epoxides .

- Methods : A different method to obtain these structures has been demonstrated by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .

- Results : This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

6. Synthesis of 3-((Phenylsulfonyl)methylene)oxetane

- Application : The synthesis of 3-((Phenylsulfonyl)methylene)oxetane from 3-Oxetanone and Methyl phenyl sulfone .

- Methods : The synthesis of 3-((Phenylsulfonyl)methylene)oxetane is achieved from 3-Oxetanone and Methyl phenyl sulfone .

- Results : The successful synthesis of 3-((Phenylsulfonyl)methylene)oxetane provides a new compound for further research and potential applications .

Safety And Hazards

Propriétés

IUPAC Name |

3-(benzenesulfonylmethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCTLRZIXTLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Phenylsulfonyl)methylene)oxetane | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.